REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[CH2:6][CH2:7][Sn:8]([CH3:9])([CH3:10])[CH3:11])[CH3:5].[CH3:14][CH2:15][OH:16].[NH2:12][NH2:13]>>[O:3]=[C:4]([CH2:6][CH2:7][Sn:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][NH2:13]
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Name
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Type
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product
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Smiles
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C[Sn](C)(C)CCC(=O)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |